4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
Description
4-Methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a benzamide derivative characterized by a methoxy substituent at the para position of the benzamide ring and a 2,2,2-trichloro-1-phenoxyethyl moiety attached to the amide nitrogen. Such methods likely apply to the target compound, with modifications in starting materials (e.g., substituting nitro with methoxy groups).
The compound's applications remain speculative but are inferred from structural analogs. For instance, benzamide derivatives with trichloroethyl groups are explored in pharmacology for enzyme inhibition (e.g., soluble epoxide hydrolase) and species-specific effects . The methoxy group may enhance metabolic stability compared to nitro or halogenated analogs .
Properties
Molecular Formula |
C16H14Cl3NO3 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-22-12-9-7-11(8-10-12)14(21)20-15(16(17,18)19)23-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,20,21) |
InChI Key |
TUBYKRSKRNOTCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2,2,2-trichloro-1-phenoxyethanamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trichloroethyl group can be reduced to form a dichloroethyl or monochloroethyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-(2,2-dichloro-1-phenoxyethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Key Observations:
- Electron Effects: The methoxy group (electron-donating) in the target compound contrasts with the nitro group (electron-withdrawing) in its nitro analog, influencing solubility and reactivity. Nitro derivatives exhibit higher polarity but lower metabolic stability .
- Biological Activity: Piperazine-linked derivatives (e.g., 4-fluoro analog) show affinity for neurological targets due to improved membrane permeability , whereas thiourea-linked analogs () may act as enzyme inhibitors or metal chelators .
Biological Activity
4-Methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide backbone with a methoxy group and a trichloro-substituted phenoxyethyl side chain. Its molecular formula is .
The biological activity of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The unique structure allows it to bind to receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
Biological Activity Overview
Research indicates that 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide exhibits several biological activities:
Case Studies
- Antiviral Activity : A study evaluated the compound's effects on Hepatitis B virus (HBV) replication. The results demonstrated significant inhibition of HBV DNA replication in vitro, suggesting its potential as an antiviral agent against HBV infections .
- Anticancer Effects : In vitro studies on various cancer cell lines showed that the compound induces apoptosis through caspase activation. The IC50 values for cell viability were determined using MTT assays, indicating a dose-dependent response.
- Anti-inflammatory Properties : Research has indicated that the compound can reduce pro-inflammatory cytokine levels in cellular models, suggesting its utility in treating inflammatory diseases.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has moderate absorption with a favorable distribution profile in animal models. Toxicity assessments revealed no significant adverse effects at therapeutic doses, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
